An In-depth Technical Guide to 1-Chloro-4,5-dimethyl-2-nitrobenzene: Chemical Properties and Structure
An In-depth Technical Guide to 1-Chloro-4,5-dimethyl-2-nitrobenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Chloro-4,5-dimethyl-2-nitrobenzene. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data for their work.
Core Chemical Properties
1-Chloro-4,5-dimethyl-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈ClNO₂.[1] Its chemical structure consists of a benzene ring substituted with one chloro, two methyl, and one nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for 1-Chloro-4,5-dimethyl-2-nitrobenzene. Please note that some of the data are predicted due to the limited availability of experimental values in the literature.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| CAS Number | 52753-43-2 | [1] |
| IUPAC Name | 1-chloro-4,5-dimethyl-2-nitrobenzene | [1] |
| SMILES String | CC1=CC(=C(C=C1C)Cl)--INVALID-LINK--[O-] | [1] |
| InChI Key | ICLKPHVGBPBMKS-UHFFFAOYSA-N | [1] |
| Melting Point | 59 °C | [2] |
| Boiling Point | Not experimentally determined. Predicted to be in the range of 270-290 °C at standard pressure. | N/A |
| Density | 1.273±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, acetone, and toluene.[3] Sparingly soluble in cold alcohol and likely insoluble in water.[3] | N/A |
Chemical Structure
The structure of 1-Chloro-4,5-dimethyl-2-nitrobenzene is foundational to its chemical behavior. The presence of an electron-withdrawing nitro group and a halogen, alongside electron-donating methyl groups, creates a unique electronic environment on the aromatic ring.
Experimental Protocols
Proposed Synthesis via Sandmeyer Reaction
A plausible synthetic route to 1-Chloro-4,5-dimethyl-2-nitrobenzene is the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer reaction. This approach is adapted from the synthesis of the isomeric 1-chloro-2,4-dimethyl-5-nitro-benzene.
Materials:
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4,5-dimethyl-2-nitroaniline
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Concentrated Hydrochloric Acid
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Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
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Ice
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Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Petroleum Ether and Ethyl Acetate for elution
Procedure:
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Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30-60 minutes at this temperature.
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Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid, also cooled to 0-5 °C.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.
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Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether, to yield pure 1-Chloro-4,5-dimethyl-2-nitrobenzene.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show two singlets for the two aromatic protons, and two singlets for the two methyl groups. The chemical shifts will be influenced by the electronic effects of the substituents.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A prominent molecular ion peak at m/z 185 and 187 (due to the chlorine isotopes) is expected.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretching vibrations.
Potential Applications in Drug Development
While there is no specific information on the direct use of 1-Chloro-4,5-dimethyl-2-nitrobenzene in drug development, substituted nitroaromatic compounds are important intermediates in medicinal chemistry. The nitro group can serve as a precursor to an amino group through reduction, which is a key functional group in many pharmaceuticals. The presence and position of the chloro and dimethyl groups can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Nitrobenzene derivatives have been utilized in the synthesis of a wide range of therapeutic agents, including antibacterial, antifungal, and anticancer drugs.[4][5] The specific substitution pattern of 1-Chloro-4,5-dimethyl-2-nitrobenzene makes it a potential starting material for the synthesis of novel bioactive molecules.
Safety and Handling
As with all nitroaromatic compounds, 1-Chloro-4,5-dimethyl-2-nitrobenzene should be handled with appropriate safety precautions. It is predicted to be an irritant.[2] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. 1-Chloro-4,5-dimethyl-2-nitrobenzene | C8H8ClNO2 | CID 555712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1-Chloro-4-nitrobenzene, 98+% | Fisher Scientific [fishersci.ca]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
